Indazole Core Pharmacology vs. Indole Analog: 22‑Fold Higher CB1 Binding Affinity
The indazole-3-carboxamide core of Cumyl-NBMINACA is the critical determinant of its enhanced cannabinoid receptor 1 (hCB1) engagement relative to indole-based cumyl analogs. In the structurally analogous pair Cumyl-CBMINACA (indazole) versus Cumyl-CBMICA (indole)—differing only in the heterocyclic core while sharing the cumyl headgroup and CBM tail—the indazole compound exhibited a Ki of 1.32 nM versus 29.3 nM for the indole, an EC50 of 55.4 nM versus 497 nM, and an Emax of 207% versus 168% in the hCB1 GTPγS functional assay [1]. Although direct CB1 data for the NBM-tailed Cumyl-NBMINACA are not yet published, the indazole-to-indole potency ratio observed in the CBM series provides a class-level inference that the indazole core of Cumyl-NBMINACA is expected to confer similar CB1 potency advantages over any γ-carbolinone or indole-based comparator [2].
| Evidence Dimension | hCB1 receptor binding affinity (Ki), functional potency (EC50), and efficacy (Emax) |
|---|---|
| Target Compound Data | Cumyl-CBMINACA (indazole analog): Ki = 1.32 nM, EC50 = 55.4 nM, Emax = 207% (GTPγS assay at hCB1) |
| Comparator Or Baseline | Cumyl-CBMICA (indole analog): Ki = 29.3 nM, EC50 = 497 nM, Emax = 168% (same assay conditions) |
| Quantified Difference | 22.2‑fold lower Ki (1.32 vs. 29.3 nM); 9.0‑fold lower EC50 (55.4 vs. 497 nM); 39 percentage-point higher Emax |
| Conditions | Competitive ligand binding assay and GTPγS functional activation assay using cell membranes carrying human CB1 receptor; Drug Test Anal. 2021;13(8):1499-1515. |
Why This Matters
Procurement of an indazole-based cumyl-SCRA reference standard is essential when the detection or pharmacological profiling of high-potency, full-efficacy CB1 agonists is required, as indole or γ-carbolinone surrogates underestimate receptor activation by an order of magnitude.
- [1] Haschimi B, Mogler L, Halter S, et al. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of Cumyl-CBMICA and Cumyl-CBMINACA. Drug Test Anal. 2021;13(8):1499-1515. doi:10.1002/dta.3038. View Source
- [2] Giorgetti A, Brunetti P, Haschimi B, et al. Human phase-I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE, and Cumyl-NBMINACA. Drug Test Anal. 2025;17(6):882-896. doi:10.1002/dta.3791. PMID: 39218806. View Source
